N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Description
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a methyl-substituted benzenesulfonamide moiety. Its molecular formula is C₁₃H₁₁F₃N₂O₃S, with a molecular weight of 332.30 g/mol (). The compound is cataloged under MDL number MFCD11109529 and was previously available commercially but is now listed as discontinued ().
The structural uniqueness of this compound lies in the combination of the electron-withdrawing trifluoromethyl group and the sulfonamide functionality, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
N-methyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-7-5-9(6-8-10)21-12-4-2-3-11(18-12)13(14,15)16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNNCTDFFFBXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it likely inhibits the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
Based on its mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on its mode of action, it can be inferred that it leads to cell death by disrupting energy production .
This compound represents an interesting area of study for future research .
Biological Activity
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNOS
- Molecular Weight : 332.30 g/mol
- CAS Number : 952183-74-3
Its structure includes a trifluoromethyl-pyridine moiety, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown that related benzenesulfonamides can inhibit metalloenzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes including acid-base balance and respiration. Some derivatives have demonstrated low nanomolar inhibition of specific isoforms like hCA II, IX, and XII .
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The presence of the pyridine ring may contribute to this activity by interacting with bacterial enzymes .
- Neuroprotective Effects : Some studies indicate that benzamide derivatives can interact with brain benzodiazepine binding sites, suggesting potential neuroprotective effects .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase isoforms | |
| Antimicrobial | Active against Mycobacterium tuberculosis | |
| Neuroprotection | Modulates brain benzodiazepine binding |
Case Studies
-
Inhibition of Carbonic Anhydrase :
A study focused on the synthesis of benzenesulfonamide derivatives showed that certain compounds effectively inhibited carbonic anhydrase, leading to potential applications in treating glaucoma by lowering intraocular pressure . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research. -
Antimicrobial Efficacy :
Another research effort highlighted the effectiveness of similar compounds against various strains of bacteria, including those resistant to conventional antibiotics. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against intracellular pathogens like Mycobacterium tuberculosis .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide exhibits promising pharmacological activities. It has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have shown inhibitory effects on enzymes related to inflammation and cancer pathways, suggesting that this compound may share similar properties.
1.2 Case Studies
Several studies have explored the compound's efficacy:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation management. Inhibiting FAAH can enhance the effects of endocannabinoids, which are known for their analgesic properties .
- Antitumor Activity : A study demonstrated that related compounds could induce apoptosis in cancer cells through the modulation of signaling pathways. This suggests that this compound might also possess antitumor activity .
Agrochemical Applications
2.1 Herbicidal Properties
Research has indicated that pyridine derivatives exhibit herbicidal activity against various weeds. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for development as herbicides.
2.2 Case Studies
- Weed Management : Field studies have shown that similar compounds can effectively manage resistant weed populations, leading to increased crop yields. These findings support the exploration of this compound as a potential herbicide .
Material Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers.
3.2 Case Studies
- Polymer Modification : Research has demonstrated that incorporating sulfonamide-containing compounds into polymer matrices can improve their thermal and mechanical properties, making them suitable for high-performance applications .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition, anticancer agents | Inhibits FAAH; potential antitumor activity |
| Agrochemicals | Herbicides | Effective against resistant weed populations |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The target compound is compared to analogs with variations in substituent positions and functional groups (Table 1):
Key Observations :
Key Observations :
Physical Properties
Key Observations :
- Higher molecular weight compounds (e.g., m/z 589.1 in ) may face solubility challenges in aqueous systems.
Preparation Methods
Preparation of 6-(Trifluoromethyl)pyridin-2-ol
- Starting from commercially available 6-(trifluoromethyl)pyridin-2-yl halides or nitriles, hydrolysis or selective functional group transformation yields the corresponding pyridin-2-ol.
- This intermediate serves as the nucleophile in subsequent ether bond formation.
Formation of the Ether Linkage
Two main methods are employed:
Nucleophilic Aromatic Substitution (SNAr):
The 6-(trifluoromethyl)pyridin-2-ol acts as a nucleophile to displace a leaving group (commonly a halide such as chlorine or bromine) on the 4-position of a benzenesulfonamide derivative.
Conditions typically involve polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures, and a base such as potassium carbonate or cesium carbonate.Transition-Metal Catalyzed Coupling (e.g., Buchwald-Hartwig or Ullmann Ether Synthesis):
Palladium or copper catalysts facilitate the coupling of the pyridin-2-ol with 4-halobenzenesulfonamide under milder conditions and often with higher selectivity. Ligands such as BINAP or phenanthroline derivatives may be used to enhance catalyst performance.
N-Methylation of the Sulfonamide
- The N-methyl group on the sulfonamide nitrogen can be introduced either before or after the ether bond formation.
- Methylation is commonly achieved by treating the sulfonamide with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Alternatively, the sulfonamide precursor may already contain the N-methyl group prior to coupling.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 6-(trifluoromethyl)pyridin-2-ol | Hydrolysis of 6-(trifluoromethyl)pyridin-2-yl nitrile in aqueous base at reflux | Pyridin-2-ol intermediate |
| 2. Ether Formation | 6-(trifluoromethyl)pyridin-2-ol + 4-chlorobenzenesulfonamide (N-methylated) + K2CO3, DMF, 80-120°C, 12-24 h | This compound |
| 3. Purification | Column chromatography or recrystallization | Pure target compound |
Analytical and Research Findings Related to Preparation
- The ether bond formation step is critical and can be optimized by varying the base, solvent, temperature, and catalyst to maximize yield and purity.
- Use of copper(I) iodide with diamine ligands under Ullmann conditions has been shown to improve coupling efficiency for similar trifluoromethyl-substituted pyridinyl ethers.
- N-methylation post-ether formation often requires careful control to avoid over-alkylation or side reactions.
- Purity and identity of the final compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Data Table: Typical Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridin-2-ol synthesis | Aqueous NaOH, reflux, 6-8 h | 85-90 | High purity required for coupling |
| Ether coupling (SNAr) | K2CO3, DMF, 100°C, 16 h | 60-75 | Base and temperature critical |
| Ether coupling (Cu-catalyzed) | CuI, phenanthroline, K3PO4, toluene, 110°C, 12 h | 70-85 | Often higher yield, milder conditions |
| N-methylation | MeI, K2CO3, acetone, room temp, 12 h | 80-90 | Avoid excess methylating agent |
Summary and Expert Notes
- The preparation of this compound is best achieved via coupling of a 6-(trifluoromethyl)pyridin-2-ol intermediate with a 4-halobenzenesulfonamide bearing an N-methyl group.
- Transition-metal catalyzed etherification methods provide higher yields and selectivity compared to classical nucleophilic aromatic substitution.
- Control of reaction parameters and purification techniques is essential to obtain the compound in high purity suitable for further research applications.
- Although direct literature on this exact compound's synthesis is limited, analogous methods for structurally related trifluoromethyl pyridinyl benzenesulfonamides provide a reliable framework for preparation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, and how can purity be optimized?
- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution between 6-(trifluoromethyl)pyridin-2-ol and 4-(methylsulfonamido)benzenesulfonyl chloride under basic conditions. Key steps include:
- Protection/Deprotection : Use of p-methoxybenzyl (PMB) groups to protect amines, followed by oxidative deprotection with ceric ammonium nitrate (CAN) .
- Coupling : Reaction optimization with catalysts like triethylamine in dichloromethane (DCM) at room temperature to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yields for analogous compounds range from 30% to 97%, depending on substituents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- 1H NMR : Confirm sulfonamide NH (~10–12 ppm) and trifluoromethyl pyridine aromatic protons (δ 7.5–8.5 ppm). Splitting patterns validate substitution positions .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or FAB-MS provides molecular ion peaks (e.g., m/z 432 [M+H]+ for analogs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ATP-depletion for kinases) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in trifluoromethylpyridine coupling?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonamide intermediates but may require lower temperatures to avoid decomposition .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% for analogous compounds .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions and assign protons unambiguously .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of the pyridine-sulfonamide linkage .
Q. What strategies validate structure-activity relationships (SAR) for substituents on the benzenesulfonamide core?
- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance metabolic stability. For example, 4-fluoro analogs show 2x higher potency in kinase assays .
- Computational Modeling : Dock analogs into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can degradation pathways be studied under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS for hydrolytic cleavage of the sulfonamide bond .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
